molecular formula C4H9NO2S B3030684 3-Amino-3-methylthietane 1,1-dioxide CAS No. 943438-02-6

3-Amino-3-methylthietane 1,1-dioxide

Cat. No.: B3030684
CAS No.: 943438-02-6
M. Wt: 135.19
InChI Key: PMKPNGBRDFIFNX-UHFFFAOYSA-N
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Description

3-Amino-3-methylthietane 1,1-dioxide is an organic compound with the molecular formula C₄H₉NO₂S. It is a derivative of thietane, a four-membered sulfur-containing heterocycle. This compound is notable for its unique structure, which includes an amino group and a methyl group attached to the thietane ring, along with two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylthietane 1,1-dioxide typically involves the reaction of enamine with methanesulfonyl chloride in the presence of a base such as triethylamine . This reaction proceeds regioselectively to form the desired thietane derivative. Another method involves the oxidation of 3-amino-3-methylthietane using hydrogen peroxide (H₂O₂) to introduce the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylthietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can remove the sulfone group, converting it back to a thietane derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfone derivatives, while reduction with lithium aluminum hydride can produce thietane derivatives without the sulfone group.

Scientific Research Applications

3-Amino-3-methylthietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-3-methylthietane 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. For instance, its antidepressant activity is believed to be mediated through the stimulation of serotonergic 5HT1A-receptors and blockade of 5HT2A/2C-receptors and α2-adrenergic receptors . These interactions modulate neurotransmitter levels and signaling pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-propylthietane 1,1-dioxide
  • 3-Phenylsulfanylthietane 1,1-dioxide
  • 3-Aryloxythietane 1,1-dioxide

Uniqueness

3-Amino-3-methylthietane 1,1-dioxide is unique due to its specific substitution pattern, which includes an amino group and a methyl group on the thietane ring. This structural arrangement imparts distinct chemical and biological properties compared to other thietane derivatives.

Properties

IUPAC Name

3-methyl-1,1-dioxothietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5)2-8(6,7)3-4/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKPNGBRDFIFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401282451
Record name 3-Thietanamine, 3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943438-02-6
Record name 3-Thietanamine, 3-methyl-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943438-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thietanamine, 3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401282451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-methylthietane 1,1-dioxide
Reactant of Route 2
3-Amino-3-methylthietane 1,1-dioxide
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3-Amino-3-methylthietane 1,1-dioxide
Reactant of Route 4
3-Amino-3-methylthietane 1,1-dioxide
Reactant of Route 5
3-Amino-3-methylthietane 1,1-dioxide
Reactant of Route 6
3-Amino-3-methylthietane 1,1-dioxide

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